N-benzyl-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide
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Overview
Description
N-benzyl-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide is a complex organic compound with the molecular formula C29H28N2O3S This compound is notable for its unique structure, which includes a carbazole moiety, a benzyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The benzyl and sulfonamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzyl or sulfonamide derivatives .
Scientific Research Applications
N-benzyl-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide has several scientific research applications:
Organic Electronics: The compound’s unique structure makes it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry:
Materials Science: The compound can be used in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide involves its interaction with molecular targets through its functional groups. The carbazole moiety can participate in π-π interactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-methylbenzenesulfonamide
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-naphthyl)benzenesulfonamide
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-phenylmethanesulfonamide
Uniqueness
N-benzyl-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique electronic and photophysical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
Molecular Formula |
C29H28N2O3S |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-benzyl-N-(3-carbazol-9-yl-2-hydroxypropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C29H28N2O3S/c1-22-15-17-25(18-16-22)35(33,34)30(19-23-9-3-2-4-10-23)20-24(32)21-31-28-13-7-5-11-26(28)27-12-6-8-14-29(27)31/h2-18,24,32H,19-21H2,1H3 |
InChI Key |
DYDLOWGVDJCVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Origin of Product |
United States |
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